Methyl 12-oxododec-8-enoate
Overview
Description
Methyl 12-oxododec-8-enoate is an organic compound with the molecular formula C₁₃H₂₂O₃ It is a methyl ester derivative of a dodecenoic acid, characterized by the presence of a keto group at the 12th carbon and a double bond at the 8th carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 12-oxododec-8-enoate can be synthesized through several methods. One common approach involves the oxidation of methyl 12-hydroxydodec-8-enoate using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. Another method includes the reaction of 8-bromooctanoic acid with methyl magnesium bromide, followed by oxidation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation reactions using robust and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial processes .
Chemical Reactions Analysis
Types of Reactions
Methyl 12-oxododec-8-enoate undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon adjacent to the keto group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC, Dess-Martin periodinane, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like Grignard reagents and organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Methyl 12-hydroxydodec-8-enoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 12-oxododec-8-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors
Mechanism of Action
The mechanism of action of methyl 12-oxododec-8-enoate involves its interaction with various molecular targets. The keto group and the double bond play crucial roles in its reactivity. The compound can undergo nucleophilic addition reactions at the keto group and electrophilic addition at the double bond. These interactions can lead to the formation of various adducts and derivatives, influencing its biological and chemical properties .
Comparison with Similar Compounds
Methyl 12-oxododec-8-enoate can be compared with other similar compounds such as:
Methyl 12-oxododec-9-enoate: Similar structure but with the double bond at the 9th carbon.
Methyl 12-hydroxydodec-8-enoate: Contains a hydroxyl group instead of a keto group.
Methyl 12-oxooctadec-9-enoate: A longer chain analog with similar functional groups
These compounds share similar reactivity patterns but differ in their specific applications and properties. This compound is unique due to its specific positioning of the keto group and double bond, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 12-oxododec-8-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22O3/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h4,6,12H,2-3,5,7-11H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOLYALCPLHQVPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC=CCCC=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50796648 | |
Record name | Methyl 12-oxododec-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50796648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62509-48-2 | |
Record name | Methyl 12-oxododec-8-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50796648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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